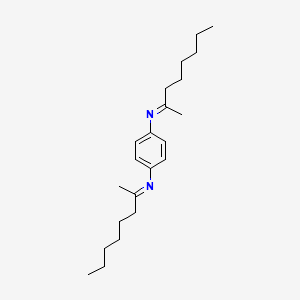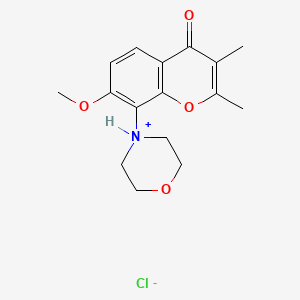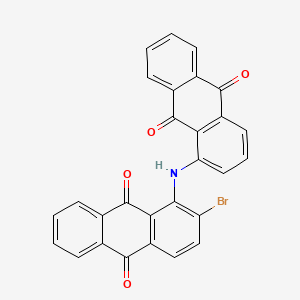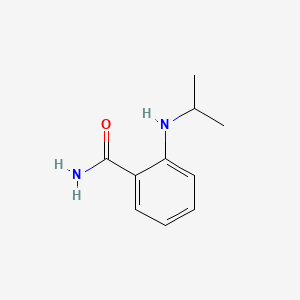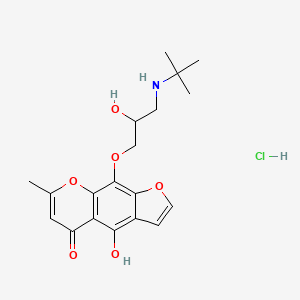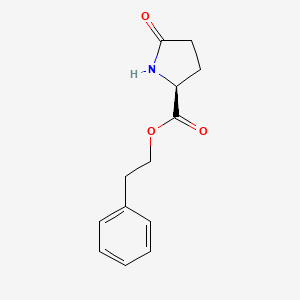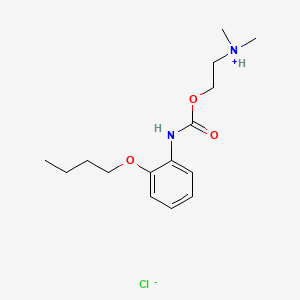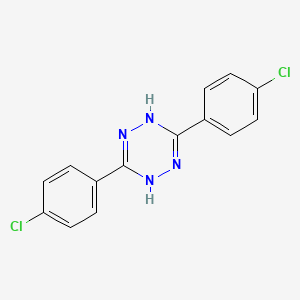
12,12,23,23-Tetramethyl-2,5,8,11,13,16,19,22,24,27,30,33-dodecaoxa-12,23-disilatetratriacontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12,12,23,23-Tetramethyl-2,5,8,11,13,16,19,22,24,27,30,33-dodecaoxa-12,23-disilatetratriacontane is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and silicon atoms
Vorbereitungsmethoden
The synthesis of 12,12,23,23-Tetramethyl-2,5,8,11,13,16,19,22,24,27,30,33-dodecaoxa-12,23-disilatetratriacontane typically involves multiple steps, including the formation of ether linkages and the incorporation of silicon atoms. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organosilicon reagents and catalysts to facilitate the formation of the desired structure . Industrial production methods may involve scaling up these laboratory procedures to produce the compound in larger quantities.
Analyse Chemischer Reaktionen
12,12,23,23-Tetramethyl-2,5,8,11,13,16,19,22,24,27,30,33-dodecaoxa-12,23-disilatetratriacontane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the ether linkages or silicon atoms.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be used in the study of silicon-based life forms or as a model compound for understanding the behavior of silicon in biological systems. In medicine, it could be explored for its potential use in drug delivery systems or as a component of biomedical devices. In industry, it may be used in the production of advanced materials or as a catalyst in various chemical processes .
Wirkmechanismus
The mechanism of action of 12,12,23,23-Tetramethyl-2,5,8,11,13,16,19,22,24,27,30,33-dodecaoxa-12,23-disilatetratriacontane involves its interaction with molecular targets through its ether linkages and silicon atoms. These interactions can affect various molecular pathways, leading to changes in the chemical or biological systems in which the compound is used. The specific molecular targets and pathways involved depend on the context in which the compound is applied .
Vergleich Mit ähnlichen Verbindungen
12,12,23,23-Tetramethyl-2,5,8,11,13,16,19,22,24,27,30,33-dodecaoxa-12,23-disilatetratriacontane can be compared with other similar compounds, such as 2,5,8,11-tetramethyl-6-dodecyne-5,8-diol and 2,5,7,8-tetramethyl-2-(4’,8’,12’-trimethyltridecyl)-6-chromanol . These compounds share some structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its multiple ether linkages and silicon atoms, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
56408-81-2 |
|---|---|
Molekularformel |
C24H54O12Si2 |
Molekulargewicht |
590.8 g/mol |
IUPAC-Name |
2-[2-(2-methoxyethoxy)ethoxy]ethoxy-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy-dimethylsilyl]oxyethoxy]ethoxy]ethoxy]-dimethylsilane |
InChI |
InChI=1S/C24H54O12Si2/c1-25-7-9-27-11-13-29-17-21-33-37(3,4)35-23-19-31-15-16-32-20-24-36-38(5,6)34-22-18-30-14-12-28-10-8-26-2/h7-24H2,1-6H3 |
InChI-Schlüssel |
NTFILZVGGBFLNO-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCOCCO[Si](C)(C)OCCOCCOCCO[Si](C)(C)OCCOCCOCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide](/img/structure/B13769636.png)
